

Spectroscopic and Synthetic Analysis of Isopropyl 1H-indole-3-propionate: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl 1H-indole-3-propionate*

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This technical guide provides a detailed overview of the spectroscopic data for **Isopropyl 1H-indole-3-propionate**. Due to the limited availability of direct experimental data for the isopropyl ester, this document presents the comprehensive spectroscopic data for its parent compound, 1H-Indole-3-propionic acid, and offers a predictive analysis for the ester. This guide also outlines the relevant experimental protocols and a proposed synthetic pathway.

Spectroscopic Data of 1H-Indole-3-propionic Acid

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1H-Indole-3-propionic acid, the immediate precursor to **Isopropyl 1H-indole-3-propionate**.

Table 1: ¹H NMR Data of 1H-Indole-3-propionic Acid

Chemical Shift (ppm)	Multiplicity	Assignment
12.11	s	-COOH
10.79	s	Indole N-H
7.53	d	Ar-H
7.35	d	Ar-H
7.12	s	Ar-H
7.07	t	Ar-H
6.98	t	Ar-H
2.95	t	-CH ₂ - (alpha to indole)
2.61	t	-CH ₂ - (alpha to carbonyl)

Solvent: DMSO-d₆, Frequency: 400 MHz.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Data of 1H-Indole-3-propionic Acid

Chemical Shift (ppm)	Assignment
174.5	C=O (Carboxylic Acid)
136.3	Aromatic C
127.3	Aromatic C
122.9	Aromatic C
121.1	Aromatic C
118.6	Aromatic C
118.5	Aromatic C
114.2	Aromatic C
111.4	Aromatic C
34.5	-CH ₂ - (alpha to carbonyl)
21.0	-CH ₂ - (alpha to indole)

Note: Specific assignments for aromatic carbons can vary; data is a representative example.

Table 3: Mass Spectrometry Data of 1H-Indole-3-propionic Acid

m/z	Relative Intensity (%)	Assignment
189.0	29.2	[M] ⁺
130.0	100.0	[M - COOH - H] ⁺
131.0	10.5	
143.0	5.6	
144.0	4.4	
77.0	5.1	

Ionization Mode: Electron Ionization (EI).^{[1][3]} The molecular ion peak is observed at m/z 189, corresponding to the molecular weight of 1H-Indole-3-propionic acid.^{[1][3]} The base peak at m/z 130 is characteristic of the loss of the propionic acid side chain.^[1]

Predicted Spectroscopic Data for Isopropyl 1H-indole-3-propionate

Based on the data for 1H-Indole-3-propionic acid, the following changes are predicted for **Isopropyl 1H-indole-3-propionate**:

- ^1H NMR:
 - The carboxylic acid proton signal at ~12 ppm will disappear.
 - New signals corresponding to the isopropyl group will appear: a septet (or multiplet) around 4.9-5.1 ppm for the -CH- proton and a doublet around 1.2-1.3 ppm for the two -CH₃ groups.
 - The chemical shifts of the methylene protons adjacent to the newly formed ester group may experience a slight downfield shift.
- ^{13}C NMR:
 - The carboxylic acid carbon signal around 174.5 ppm will be replaced by an ester carbonyl signal, typically in a similar region.
 - New signals for the isopropyl group will be observed: one for the -CH- carbon around 67-69 ppm and one for the -CH₃ carbons around 21-23 ppm.
- Mass Spectrometry:
 - The molecular ion peak ($[\text{M}]^+$) will shift to m/z 231, reflecting the addition of the isopropyl group (C₃H₇) and the loss of a proton.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for indole derivatives.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
- **Instrument:** A standard NMR spectrometer (e.g., Bruker, Varian) with a frequency of 400 MHz or higher is typically used.[\[1\]](#)[\[2\]](#)
- **1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

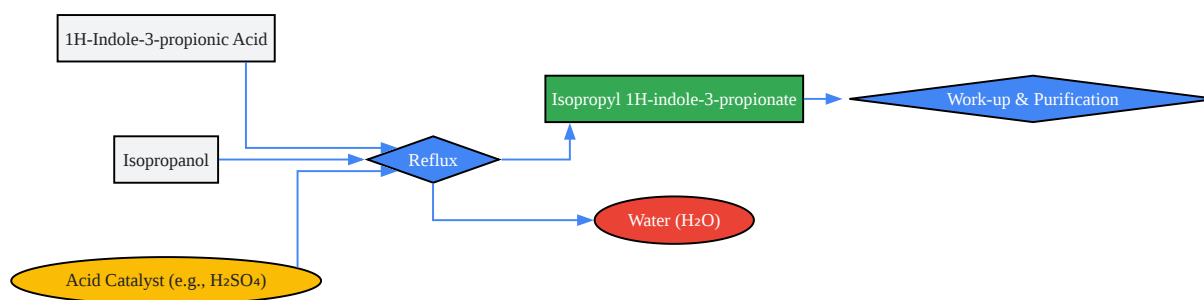
Mass Spectrometry (LC-MS/MS)

- **Sample Preparation:** Prepare a dilute solution of the analyte in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
- **Chromatography:**
 - **Column:** A C18 reverse-phase column is commonly used for the separation of indole compounds.[\[4\]](#)[\[5\]](#)
 - **Mobile Phase:** A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to improve ionization, is typically employed.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Flow Rate: A flow rate of 0.2-1.0 mL/min is common.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used for indole derivatives.[7]
 - Analysis: The mass spectrometer can be operated in full scan mode to identify the molecular ion or in multiple reaction monitoring (MRM) mode for targeted quantification.[4] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.[8]

Synthesis Workflow

The synthesis of **Isopropyl 1H-indole-3-propionate** from 1H-Indole-3-propionic acid can be achieved through a standard Fischer esterification reaction. The logical workflow for this synthesis is depicted below.



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Caption: Fischer Esterification of 1H-Indole-3-propionic Acid.

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